molecular formula C11H22N2O B1604201 [1,4'-Bipiperidin]-3-ylmethanol CAS No. 749860-71-7

[1,4'-Bipiperidin]-3-ylmethanol

Cat. No.: B1604201
CAS No.: 749860-71-7
M. Wt: 198.31 g/mol
InChI Key: PEQIEMJCOKSLBT-UHFFFAOYSA-N
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Description

[1,4’-Bipiperidine]-3-methanol: is an organic compound that belongs to the class of aminopiperidines. It is characterized by the presence of two piperidine rings connected by a methanol group. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4’-Bipiperidine]-3-methanol typically involves the reaction of piperidine with formaldehyde under controlled conditions. One common method is the reductive amination of piperidine with formaldehyde, followed by hydrogenation to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of [1,4’-Bipiperidine]-3-methanol often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity [1,4’-Bipiperidine]-3-methanol.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,4’-Bipiperidine]-3-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: [1,4’-Bipiperidine]-3-methanol can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophilic reagents.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: [1,4’-Bipiperidine]-3-methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, [1,4’-Bipiperidine]-3-methanol is used as a ligand in the study of enzyme-substrate interactions. It is also employed in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting central nervous system disorders. It is investigated for its role in modulating neurotransmitter receptors and enzymes involved in neurological pathways.

Industry: In the industrial sector, [1,4’-Bipiperidine]-3-methanol is used in the production of polymers and advanced materials. It is also utilized as a stabilizer in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of [1,4’-Bipiperidine]-3-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of liver carboxylesterase 1, leading to altered metabolic pathways . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    1,4’-Bipiperidine: A structurally similar compound with two piperidine rings but without the methanol group.

    4-Piperidino-piperidine: Another related compound with similar structural features.

Uniqueness: [1,4’-Bipiperidine]-3-methanol is unique due to the presence of the methanol group, which imparts distinct chemical properties and reactivity. This functional group allows for additional synthetic modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1-piperidin-4-ylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c14-9-10-2-1-7-13(8-10)11-3-5-12-6-4-11/h10-12,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQIEMJCOKSLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630541
Record name ([1,4'-Bipiperidin]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749860-71-7
Record name ([1,4'-Bipiperidin]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4'-Bipiperidin-3-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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